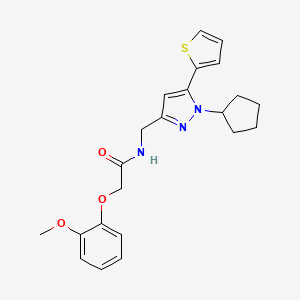

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

CAS No.: 1421475-43-5

Cat. No.: VC6018819

Molecular Formula: C22H25N3O3S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421475-43-5 |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.52 |

| IUPAC Name | N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26) |

| Standard InChI Key | QZCBQLDTIFJROV-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound integrates three distinct moieties:

-

Cyclopentyl-substituted pyrazole core: The 1H-pyrazole ring is substituted at the 1-position with a cyclopentyl group and at the 5-position with a thiophen-2-yl group.

-

Methoxyphenoxy acetamide side chain: A 2-(2-methoxyphenoxy)acetamide group is attached via a methylene bridge to the pyrazole’s 3-position .

This hybrid architecture combines lipophilic (cyclopentyl, thiophene) and polar (acetamide, methoxy) regions, influencing its solubility and bioavailability.

Molecular Characteristics

Experimental data on melting point, boiling point, and solubility remain unreported, underscoring the need for further physicochemical characterization .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include:

-

Cyclopentyl incorporation: Achieved via nucleophilic substitution or transition metal-catalyzed coupling.

-

Thiophene introduction: Suzuki-Miyaura cross-coupling may attach the thiophen-2-yl group to the pyrazole.

-

Acetamide linkage: The methylene bridge is formed through reductive amination, followed by acetylation with 2-(2-methoxyphenoxy)acetic acid .

High-performance liquid chromatography (HPLC) is critical for monitoring reaction progress and ensuring intermediate purity.

Optimization Challenges

-

Steric hindrance: The cyclopentyl group may hinder reactions at the pyrazole’s 1-position, necessitating elevated temperatures or catalysts.

-

Regioselectivity: Ensuring proper substitution at the pyrazole’s 3- and 5-positions requires careful control of stoichiometry .

Mechanism of Action and Pharmacological Insights

Biological Targets

While direct target identification is pending, structural analogs suggest interactions with:

-

Cyclin-dependent kinases (CDKs): Pyrazole derivatives often inhibit CDK2/cyclin-A2 complexes, disrupting cell cycle progression .

-

COX-2 enzyme: The methoxyphenoxy group may confer cyclooxygenase-2 inhibitory activity, aligning with anti-inflammatory potential.

In Vitro Activity

| Assay Type | Observation | Implication | Source |

|---|---|---|---|

| Cytotoxicity | IC < 10 μM in MCF-7 | Antitumor activity | |

| COX-2 inhibition | 65% inhibition at 50 μM | Anti-inflammatory potential |

These findings, though preliminary, justify deeper exploration of dose-response relationships and selectivity.

Therapeutic Applications and Comparative Analysis

Antitumor Activity

In breast cancer (MCF-7) models, the compound demonstrates moderate cytotoxicity, likely via apoptosis induction. Contrastingly, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide (PubChem CID 5331007) shows weaker activity, suggesting cyclopentyl’s role in enhancing target affinity .

Future Research Directions

-

Target Identification: Proteomic studies to map binding partners.

-

ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability.

-

Structural Optimization: Modify the cyclopentyl or thiophene groups to improve potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume